molecular formula C13H16O2 B14403810 4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione CAS No. 87568-08-9

4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione

Katalognummer: B14403810
CAS-Nummer: 87568-08-9
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: NKSFEVFDTJBPKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione is a chemical compound with a complex structure that belongs to the class of naphthalene derivatives. This compound is characterized by its unique arrangement of methyl groups and a tetrahydronaphthalene core, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,8,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,2-dione is unique due to its specific arrangement of methyl groups and the tetrahydronaphthalene core. This structural uniqueness contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

87568-08-9

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

4,8,8a-trimethyl-5,8-dihydro-4aH-naphthalene-1,2-dione

InChI

InChI=1S/C13H16O2/c1-8-7-11(14)12(15)13(3)9(2)5-4-6-10(8)13/h4-5,7,9-10H,6H2,1-3H3

InChI-Schlüssel

NKSFEVFDTJBPKV-UHFFFAOYSA-N

Kanonische SMILES

CC1C=CCC2C1(C(=O)C(=O)C=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.